Stereochemical Definition: Two Defined Stereocenters (3S,4R) Versus Racemic or Unspecified Trans Mixtures
The target compound (PubChem CID 60145947) is registered with exactly two defined atom stereocenters and zero undefined stereocenters, yielding a single, canonicalized enantiopure structure with SMILES CO[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl [1]. In contrast, the commercially available free base 3-methoxy-4-phenylpyrrolidine (CAS 1823495-57-3) is listed without specified stereochemistry, representing an undefined mixture of up to four possible stereoisomers (two enantiomeric pairs) . For procurement where stereochemical integrity governs downstream diastereoselectivity or biological target engagement—as established in the trans-4-phenylpyrrolidine-3-carboxamide melanocortin series where (3S,4R) and (3R,4S) isomers exhibit opposing functional activities [2]—the defined stereochemistry of the target compound eliminates the risk of variable isomeric composition between batches.
| Evidence Dimension | Number of defined vs. undefined atom stereocenters (PubChem registration) |
|---|---|
| Target Compound Data | 2 defined atom stereocenters; 0 undefined; canonicalized single stereoisomer (PubChem CID 60145947) |
| Comparator Or Baseline | 3-Methoxy-4-phenylpyrrolidine free base (CAS 1823495-57-3): stereochemistry unspecified in vendor listings; up to 4 stereoisomers possible |
| Quantified Difference | Target: single defined stereoisomer. Comparator: mixture of undefined stereoisomeric composition. |
| Conditions | PubChem compound registration data; vendor catalog stereochemistry descriptors (Leyan, ChemSrc) |
Why This Matters
Procurement of a single, defined stereoisomer ensures batch-to-batch reproducibility in stereochemically sensitive synthetic sequences and biological assays, whereas racemic or stereochemically undefined materials introduce uncontrolled variability.
- [1] PubChem. (3S,4R)-3-Methoxy-4-phenylpyrrolidine hydrochloride. PubChem CID 60145947. Defined Atom Stereocenter Count: 2; Undefined Atom Stereocenter Count: 0. Accessed May 2026. View Source
- [2] Chen C, et al. Identification and characterization of pyrrolidine diastereoisomers as potent functional agonists and antagonists of the human melanocortin-4 receptor. Bioorg Med Chem Lett. 2008;18(1):129-136. (3S,4R)-isomer: Ki = 1.0 nM, EC50 = 3.8 nM (agonist); (3R,4S)-isomer: Ki = 4.7 nM, IC50 = 64 nM (antagonist). View Source
